N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
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Description
N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C18H15N5O2S2 and its molecular weight is 397.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound acts as a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively . It is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 .
Biochemical Pathways
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins from arachidonic acid . This results in reduced inflammation and pain, as prostaglandins are key mediators of these processes.
Pharmacokinetics
Its solubility in various solvents such as dmf and dmso suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of COX-2. By reducing the production of prostaglandins, it can alleviate inflammation and pain .
Biological Activity
N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a complex organic compound with potential biological activities that have been the subject of various research studies. This article summarizes the compound's biological activities, including its anticancer properties, antimicrobial effects, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure combined with an acetamide group. The molecular formula is C17H20N4O2S, showcasing its diverse functional groups which contribute to its biological activities.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds show promising activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, derivatives of triazolethiones have shown IC50 values in the low micromolar range against these cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazolethione Derivative A | MCF-7 | 27.3 |
Triazolethione Derivative B | HCT-116 | 6.2 |
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Antibacterial Studies : Similar thiazole and triazole derivatives have demonstrated effective antibacterial activity against a range of pathogenic bacteria. For example, benzothioates derived from triazolethiones exhibited good antibacterial effects compared to standard antibiotics like chloramphenicol .
3. Other Therapeutic Potentials
In addition to anticancer and antimicrobial activities, compounds related to this compound have shown:
- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.
- Antioxidant Activity : Studies suggest that these compounds may also act as antioxidants, helping to mitigate oxidative stress in biological systems.
Case Studies
Several studies have been conducted to evaluate the biological activities of compounds related to this compound:
- Study on Anticancer Activity : A recent study evaluated a series of triazolethione derivatives for their cytotoxic effects on MCF-7 cells and reported significant activity with some derivatives showing IC50 values below 30 µM .
- Antimicrobial Screening : Another study assessed the antibacterial efficacy of thiazole-based compounds against Gram-positive and Gram-negative bacteria and found promising results indicating potential for development as new antimicrobial agents .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-11(24)19-12-6-8-13(9-7-12)20-16(25)10-26-17-21-22-18-23(17)14-4-2-3-5-15(14)27-18/h2-9H,10H2,1H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUORJWHIJOFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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